(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride
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Overview
Description
The compound is a derivative of pyrazine . Pyrazine is a basic heterocyclic compound containing two nitrogen atoms. It’s a colorless liquid with a characteristic odor and is used in various chemical reactions due to its reactivity .
Synthesis Analysis
While specific synthesis methods for “®-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride” were not found, pyrazine derivatives are generally synthesized through various methods including condensation, cyclization, and substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely contain a pyrazine ring, which is a six-membered ring with two nitrogen atoms. The “tetrahydro” prefix suggests that the compound has four additional hydrogen atoms, and the “oxazolo” part indicates the presence of an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom .
Chemical Reactions Analysis
Pyrazine derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic and nucleophilic substitution reactions, and can also participate in condensation and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific information about this compound is not available, pyrazine derivatives generally have high melting points and are stable under normal conditions .
Scientific Research Applications
Synthesis Applications
- Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, including (R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride, are used in the synthesis of various piperazines. These compounds serve as scaffolds for creating 2-substituted piperazines, showcasing their importance in organic synthesis (Clark & Elbaum, 2007).
Antimicrobial Activity
- Some derivatives of Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride have been studied for their antibacterial and antifungal properties. These studies provide insights into the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Antitumoral Agents
- Derivatives of this compound have shown interesting antitumoral activity against human thyroid cancer cell lines. This highlights its potential in cancer research, particularly in inducing apoptosis and DNA fragmentation in cancer cells (Chiacchio et al., 2013).
Neuropeptide S Receptor Antagonism
- Certain enantiomers of Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride have been synthesized and evaluated for their role as neuropeptide S receptor antagonists. This application is significant in neuropharmacology, particularly in studying the effects on arousal, sleep, and anxiety-like behavior (Trapella et al., 2011).
Conformationally Constrained Peptidomimetics
- The compound is utilized in the stereoselective synthesis of tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-ones, serving as conformationally constrained peptidomimetics. This application is relevant in the development of novel therapeutics, especially in the field of peptide-based drugs (La Venia, Dolenský, & Krchňák, 2013).
Future Directions
Properties
IUPAC Name |
(8aR)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c9-6-8-2-1-7-3-5(8)4-10-6;/h5,7H,1-4H2;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFDJLDMYYSLHW-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CN1)COC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655071 |
Source
|
Record name | (8aR)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212327-95-1 |
Source
|
Record name | (8aR)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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